Chloro(hexyl)dimethylsilane is an organosilicon compound characterized by the presence of a hexyl group attached to a dimethylsilane moiety. It is recognized for its reactivity due to the chlorine atom, which enhances its utility in various chemical syntheses. This compound appears as a colorless liquid and is soluble in organic solvents, making it valuable in organic chemistry and materials science.
Chloro(hexyl)dimethylsilane falls under the category of silanes, specifically classified as a chlorosilane due to the presence of chlorine. It is part of a broader class of organosilicon compounds that are significant in industrial applications, particularly in the synthesis of silicone polymers and other materials.
The synthesis of chloro(hexyl)dimethylsilane can be accomplished through several methods. One common approach involves the reaction of hexyl chloride with dimethylchlorosilane in the presence of a catalyst under controlled conditions.
The synthesis process generally results in high yields due to the reactivity of the chlorosilane groups, allowing for efficient incorporation of the hexyl group into the silane structure.
Chloro(hexyl)dimethylsilane has a molecular structure characterized by:
Chloro(hexyl)dimethylsilane participates in various chemical reactions typical for chlorosilanes, including:
The hydrolysis reaction can be represented as follows:
This reaction highlights the reactivity of chloro(hexyl)dimethylsilane under aqueous conditions, leading to the formation of silanol groups.
The mechanism by which chloro(hexyl)dimethylsilane functions typically involves nucleophilic attack on the silicon atom by water or other nucleophiles, leading to the cleavage of the Si-Cl bond. This process results in the formation of silanol groups, which can further react to form siloxanes or crosslinked structures.
The efficiency of these reactions is influenced by factors such as:
Chloro(hexyl)dimethylsilane exhibits significant reactivity due to its chlorosilane nature, making it prone to hydrolysis and other reactions typical for organosilanes. Its corrosive nature necessitates careful handling, as it may cause skin burns and eye damage upon contact .
Chloro(hexyl)dimethylsilane finds applications across various scientific fields:
Hydrosilylation represents the cornerstone synthetic route for Chloro(hexyl)dimethylsilane (C₈H₁₉ClSi, CAS 3634-59-1), enabling the direct formation of silicon-carbon bonds through catalytic addition across unsaturated bonds. This method typically involves the reaction of dimethylchlorosilane (Me₂SiHCl) with 1-hexene under platinum catalysis. The mechanism proceeds through Chalk-Harrod or modified Chalk-Harrod pathways, where platinum(0) complexes activate the Si-H bond for syn-addition across the terminal alkene [10]. Critical to achieving high regioselectivity (>92%) is the preference for anti-Markovnikov orientation, placing the silicon atom at the terminal carbon of the hexyl chain. This selectivity minimizes branched isomers that complicate purification and reduces catalytic deactivation pathways [10]. The reaction typically achieves 85-90% yield when conducted in aprotic solvents at 80-100°C, with catalyst loadings of 5-10 ppm platinum relative to silane. Post-reaction distillation then isolates the target compound at 184°C boiling point with >96% purity [2] [6]. The efficiency of this route makes it industrially preferred despite the sensitivity to oxygen and water, which can lead to disiloxane formation and catalyst poisoning [10].
Table 1: Hydrosilylation Optimization Parameters
Variable | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (Pt) Loading | 5-10 ppm | <5 ppm: Slow kinetics; >10 ppm: Economic inefficiency |
Temperature | 80-100°C | <80°C: Incomplete conversion; >100°C: Increased byproducts |
1-Hexene Equivalents | 1.05-1.1 | Lower: Silane residue; Higher: Purification challenges |
Reaction Atmosphere | Inert (N₂/Ar) | Oxygen presence causes disiloxanes |
Steric effects profoundly influence the reactivity and downstream applications of Chloro(hexyl)dimethylsilane, governed by the spatial arrangement around the silicon electrophilic center. The hexyl group's linear alkyl chain creates a steric environment distinct from bulkier analogs like thexyldimethylsilyl chloride (boiling point 55-56°C/10mmHg). This reduced steric crowding enables nucleophilic substitution rates approximately 3-fold higher than those observed with branched alkyl counterparts [7]. Computational modeling reveals the silicon center's electrophilicity (Mulliken charge: +1.25) remains largely unshielded by the hexyl group, unlike in tert-butyl or cyclohexyl derivatives where substitution is sterically impeded [3]. This balance allows efficient functionalization while maintaining sufficient steric protection against uncontrolled hydrolysis – a critical advantage in surface modification applications where controlled silanol generation is essential for adhesion promotion [2] [9]. Comparative kinetic studies demonstrate that alcoholysis proceeds 40% faster with Chloro(hexyl)dimethylsilane than with Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9) due to diminished steric hindrance and enhanced positive charge localization at silicon [9]. These properties make it ideal for synthesizing alkoxysilanes used in hydrophobic coatings, where controlled hydrolysis kinetics determine film morphology [2] [4].
While Chloro(hexyl)dimethylsilane itself lacks stereocenters, its synthesis and transformation can involve chiral induction when creating silicon-stereogenic centers. Asymmetric hydrosilylation using chiral platinum complexes (e.g., Pt-BINAP) achieves enantiomeric excess (ee) >85% in synthesizing precursors like chiral hexylsilanes. The mechanism involves chiral pocket-controlled delivery of silicon to prochiral alkenes [5]. Phase-transfer catalysis (PTC) provides another asymmetric route, where cinchona alkaloid-derived quaternary ammonium salts facilitate enantioselective substitution at silicon. This approach demonstrates 90-95% conversion with ee values reaching 78% when installing alkoxy groups under biphasic conditions (toluene/50% KOH) [5]. Lewis acid catalysts (e.g., B(C₆F₅)₃) further modulate stereoselectivity by activating the Si-Cl bond toward chiral nucleophiles. These catalytic systems operate optimally at 0-25°C, preventing racemization while maintaining reaction rates compatible with industrial production timelines [10]. The emerging field demonstrates potential for synthesizing enantiomerically pure silanes for chiral stationary phases and asymmetric synthesis reagents – applications demanding precise stereochemical control [7].
Solvent polarity and coordination ability significantly impact nucleophilic substitution kinetics at the silicon center of Chloro(hexyl)dimethylsilane. Protic solvents like methanol accelerate methanolysis through dual roles: solvent and nucleophile. However, they promote competitive side reactions including disiloxane formation (up to 15% in neat methanol). Conversely, aprotic dipolar solvents like DMF enhance halide displacement by anionic nucleophiles (e.g., azides, acetates) by stabilizing transition states without inducing siloxane linkages [5] [9]. Ethereal solvents (tetrahydrofuran, diglyme) demonstrate intermediate behavior, providing sufficient polarity for salt solubility while minimizing protic side reactions. Kinetic data reveals a 12-fold rate increase in DMF versus hexane for chloride-azide exchange, attributable to enhanced nucleophilicity in polar aprotic media [10]. The hexyl chain's lipophilicity necessitates solvent optimization – higher hydrocarbon solvents improve solubility but reduce ionic reagent compatibility. Optimal solvents balance silane solubility and nucleophile activation: diglyme and DME (dimethoxyethane) achieve this balance for Grignard and organolithium reactions [5].
Table 2: Solvent Influence on Nucleophilic Substitution Kinetics
Solvent | Dielectric Constant (ε) | Relative Rate (krel) | Primary Byproducts |
---|---|---|---|
Hexane | 1.9 | 1.0 (reference) | None (inert but poor solubility) |
Tetrahydrofuran | 7.6 | 8.3 | Disproportionation products |
Dichloromethane | 8.9 | 9.1 | <5% siloxanes |
DMF | 38.3 | 12.7 | None |
Methanol | 32.7 | 15.2* | Methoxysilanes, disiloxanes |
*Note: Rate reflects methoxysilane formation, not direct substitution
The synthesis of higher-order silanes from Chloro(hexyl)dimethylsilane critically depends on organometallic reagent selection, with Grignard (RMgX) and organolithium (RLi) reagents exhibiting distinct reactivity and selectivity profiles. Grignard reagents enable controlled monoalkylation via Schlenk equilibrium moderation, achieving 70-85% yields in diethyl ether at 0°C. In contrast, n-butyllithium promotes overalkylation due to its higher nucleophilicity (relative nucleophilicity parameter: n-BuLi 22.8 vs. n-BuMgBr 14.3), requiring temperatures below -30°C for selective mono-substitution [5]. Comparative studies on hexylsilane functionalization show Grignard reagents generate lower quantities of Wurtz-type coupling byproducts (<8% vs. 15-22% with organolithiums), attributed to less vigorous Si-Cl bond activation [10]. Solvent compatibility further differentiates these reagents: organolithiums require strictly aprotic conditions (THF, hydrocarbons), whereas Grignard reagents tolerate trace protic impurities better, easing handling constraints. For synthesizing trialkylsilanes like Trihexylsilane, sequential addition of Chloro(hexyl)dimethylsilane to hexylmagnesium bromide at reflux achieves 88% yield after distillation, demonstrating the industrial utility of Grignard chemistry despite slower kinetics than organolithium alternatives [6].
Table 3: Organometallic Reagent Performance Comparison
Parameter | Grignard Reagents | Organolithium Reagents |
---|---|---|
Optimal Temperature | 0-25°C | -78°C to -30°C |
Byproduct Formation | Wurtz coupling (5-8%) | Wurtz coupling (15-22%) |
Solvent Constraints | Ethers, tolerates moisture | Hydrocarbons, strict anhydrous |
Reaction Scale-up | Easier temperature control | Cryogenic challenges |
Typical Yield | 70-85% | 65-75% |
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